molecular formula C14H23NO4 B11461376 2-(2-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}ethoxy)ethanol

2-(2-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}ethoxy)ethanol

Cat. No.: B11461376
M. Wt: 269.34 g/mol
InChI Key: JGOYGYVQLOPNCI-UHFFFAOYSA-N
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Description

2-(2-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}ETHOXY)ETHAN-1-OL is an organic compound with a complex structure that includes both aromatic and aliphatic components This compound is characterized by the presence of an ethoxy and methoxy group attached to a phenyl ring, which is further connected to an aminoethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}ETHOXY)ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-ethoxy-3-methoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with an appropriate amine, such as 2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Etherification: The resulting intermediate is then etherified using ethylene oxide under basic conditions to introduce the ethoxyethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}ETHOXY)ETHAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(2-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}ETHOXY)ETHAN-1-OL has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}ETHOXY)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to signal transduction and cellular responses.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways, thereby modulating biochemical processes.

    Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{[(4-Methoxyphenyl)methyl]amino}ethoxy)ethanol: Similar structure but lacks the ethoxy group.

    2-(2-{[(4-Ethoxyphenyl)methyl]amino}ethoxy)ethanol: Similar structure but lacks the methoxy group.

    2-(2-{[(4-Methoxy-3-ethoxyphenyl)methyl]amino}ethoxy)ethanol: Similar structure with different positioning of the methoxy and ethoxy groups.

Uniqueness

The presence of both ethoxy and methoxy groups in 2-(2-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}ETHOXY)ETHAN-1-OL imparts unique chemical properties, such as increased solubility and specific reactivity patterns, making it distinct from its analogs.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[2-[(4-ethoxy-3-methoxyphenyl)methylamino]ethoxy]ethanol

InChI

InChI=1S/C14H23NO4/c1-3-19-13-5-4-12(10-14(13)17-2)11-15-6-8-18-9-7-16/h4-5,10,15-16H,3,6-9,11H2,1-2H3

InChI Key

JGOYGYVQLOPNCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCOCCO)OC

Origin of Product

United States

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